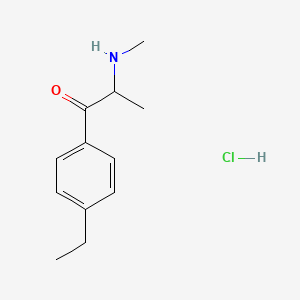

4-Ethylmethcathinone Hydrochloride

概要

説明

4-エチルメトカチノン(塩酸塩)は、カチノン系化学物質に属する合成覚醒剤およびエンタクトゲンです。構造的には4-メチルメトカチノン(メフェドロン)と関連しており、その精神活性作用で知られています。 この化合物は、さまざまな国で確認されており、多くの場合、法医学や研究目的で使用されています .

準備方法

合成経路と反応条件

4-エチルメトカチノン(塩酸塩)の合成は、通常、以下の手順で実施されます。

出発物質: 合成は、4-エチルプロピオフェノンなどの適切な前駆体から始まります。

還元的アミノ化: 前駆体は、シアノ水素化ホウ素ナトリウムなどの還元剤の存在下で、メチルアミンと還元的アミノ化されます。

塩酸塩の形成: 得られた遊離塩基は、次に塩酸で処理して塩酸塩に変換されます。

工業生産方法

4-エチルメトカチノン(塩酸塩)の工業生産方法は、実験室合成と同様ですが、大量に対応するために規模が拡大されています。 これらの方法は、多くの場合、連続フロー反応器と自動システムを採用して、品質と収率の一貫性を確保しています .

化学反応の分析

反応の種類

4-エチルメトカチノン(塩酸塩)は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化することができます。

還元: 還元反応は、ケトン基をアルコールに変換することができます。

置換: 求核置換反応は、アミン基で発生する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハライドまたはアシルクロリドなどの試薬が、塩基性条件下で使用されます。

主な生成物

これらの反応から生成される主な生成物には、以下が含まれます。

酸化: 4-エチルベンゾイルギ酸

還元: 4-エチルメトカチノール

置換: 4-エチルメトカチノンのN-アルキルまたはN-アシル誘導体

科学研究への応用

4-エチルメトカチノン(塩酸塩)は、いくつかの科学研究に適用されています。

化学: 合成カチノンの同定と定量のために、分析化学における基準物質として使用されています.

生物学: 研究では、神経伝達物質系への影響と潜在的な神経毒性について調査されています.

医学: 医療目的での使用は承認されていませんが、薬理学的特性と潜在的な治療用途について研究されています。

科学的研究の応用

4-Ethylmethcathinone (hydrochloride) has several scientific research applications:

Biology: Research studies investigate its effects on neurotransmitter systems and its potential neurotoxicity.

Medicine: Although not approved for medical use, it is studied for its pharmacological properties and potential therapeutic applications.

Industry: It is used in the development of new psychoactive substances and for forensic analysis.

作用機序

4-エチルメトカチノン(塩酸塩)の作用機序には、モノアミン輸送体の阻害が含まれ、シナプス間隙でドーパミン、ノルエピネフリン、セロトニンなどの神経伝達物質のレベルが上昇します。これにより、覚醒剤効果とエンタクトゲン効果が生じます。 この化合物は、主にドーパミン輸送体に作用し、その精神活性特性に寄与しています .

類似の化合物との比較

4-エチルメトカチノン(塩酸塩)は、メフェドロンなどの他のカチノンと構造的に類似しています。

- 4-メチルメトカチノン(メフェドロン)

- 4-メチルエトカチノン

- 3,4-ジメチルメトカチノン

独自性

- 4-エチルメトカチノン は、フェニル環のパラ位にユニークなエチル基を持ち、他の類似の化合物と区別されます。

- 他の類似体と比較して、異なる薬物動態学的および薬力学的特性を示し、効力と効果の持続時間のばらつきにつながります .

類似化合物との比較

4-Ethylmethcathinone (hydrochloride) is structurally similar to other cathinones, such as:

- 4-Methylmethcathinone (mephedrone)

- 4-Methylethcathinone

- 3,4-Dimethylmethcathinone

Uniqueness

- 4-Ethylmethcathinone has a unique ethyl group at the para position of the phenyl ring, distinguishing it from other similar compounds.

- It exhibits different pharmacokinetic and pharmacodynamic properties compared to its analogs, leading to variations in potency and duration of effects .

生物活性

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone, a class of psychoactive substances that have gained attention due to their stimulant properties and potential for abuse. As a structural isomer of 4-methylethcathinone (4-MEC), 4-EMC has been identified in various regions, particularly in Europe and Australia, since its emergence in the illicit drug market around 2020. This article provides a comprehensive overview of the biological activity of 4-EMC, focusing on its pharmacological effects, toxicity, and potential for abuse.

- IUPAC Name : 4-Ethylmethcathinone

- Molecular Formula : C₁₂H₁₇NO

- Molar Mass : 191.274 g/mol

4-EMC primarily acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Similar to other synthetic cathinones, it exhibits both uptake inhibition and substrate activity across these transporters:

| Transporter | Activity Type | Potency |

|---|---|---|

| DAT | Substrate | Moderate |

| NET | Substrate | Moderate |

| SERT | Substrate | Variable |

This mechanism leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, contributing to its stimulant effects .

Pharmacological Effects

Research indicates that 4-EMC produces effects similar to those of other stimulants, including increased locomotor activity, elevated heart rate, and heightened blood pressure. In animal studies, administration of 4-EMC resulted in significant cardiovascular responses:

- Increased Blood Pressure : Comparable to mephedrone.

- Increased Heart Rate : Observed in telemetry studies.

- Locomotor Activity : Enhanced activity levels in rodent models.

These findings suggest that 4-EMC may pose similar risks for cardiovascular complications as other synthetic cathinones .

Toxicity and Adverse Effects

The toxicity profile of 4-EMC includes several concerning effects:

- Cardiovascular Issues : Reports indicate cases of tachycardia and hypertension associated with its use.

- Neurotoxicity : Studies have shown potential neurotoxic effects, including inflammation and altered neurotransmitter dynamics.

- Renal Toxicity : Elevated blood urea nitrogen levels have been noted in cases of overdose.

A case study highlighted the acute renal failure associated with synthetic cathinones, emphasizing the need for caution regarding their use .

Case Studies

-

Case Report on Toxicity :

A study documented the acute toxicity of synthetic cathinones including 4-EMC. The patient exhibited severe agitation, hypertension, and renal impairment after consumption. Toxicological analysis confirmed the presence of multiple synthetic cathinones . -

Epidemiological Study :

An epidemiological survey indicated a rising trend in emergency department visits linked to synthetic cathinones, with 4-EMC being one of the frequently detected substances. The data suggested a correlation between increased availability of these substances and higher rates of adverse health outcomes .

特性

IUPAC Name |

1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAVBQDFUOWSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348016 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-87-4 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYLMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。